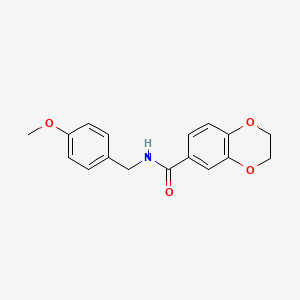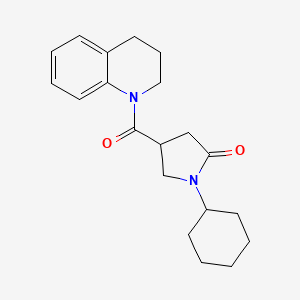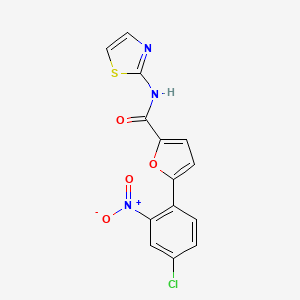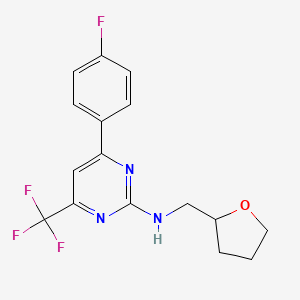
8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
説明
8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, also known as SAH, is a purine analog that has been widely used in scientific research for its ability to inhibit the activity of S-adenosylhomocysteine hydrolase (SAHH). SAH is a potent inhibitor of SAHH, which is an enzyme that plays a critical role in the regulation of cellular methylation processes. In
作用機序
8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH by binding to the active site of the enzyme. This binding prevents the enzyme from hydrolyzing this compound to form homocysteine and adenosine. As a result, this compound accumulates in cells, leading to changes in DNA methylation patterns and alterations in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cellular function and physiology. The accumulation of this compound in cells leads to changes in DNA methylation patterns, which can alter gene expression and cellular function. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects in vitro.
実験室実験の利点と制限
The use of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione in scientific research has several advantages. This compound is a potent inhibitor of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH, which allows researchers to study the role of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH in cellular methylation processes. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects in vitro, which makes it a promising candidate for future therapeutic applications.
However, there are also limitations to the use of this compound in lab experiments. This compound is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, this compound is highly unstable and can degrade quickly, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the use of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione in scientific research. One potential application is the use of this compound as a therapeutic agent for the treatment of inflammatory and tumor-related diseases. Additionally, the role of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH in epigenetic regulation is an area of active research, and this compound may be used as a tool to further study this process. Finally, the development of new and improved methods for synthesizing this compound may lead to increased use of this molecule in scientific research.
Conclusion:
In conclusion, this compound is a potent inhibitor of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH that has been widely used in scientific research to study the role of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH in cellular methylation processes. This compound has significant effects on cellular function and physiology and has potential therapeutic applications in the treatment of inflammatory and tumor-related diseases. While there are limitations to the use of this compound in lab experiments, the development of new and improved methods for synthesizing this molecule may lead to increased use in scientific research.
科学的研究の応用
8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research as a tool to study the role of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH in cellular methylation processes. This compound is a potent inhibitor of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH, which leads to the accumulation of S-adenosylhomocysteine (this compound) in cells. This accumulation of this compound has been shown to lead to changes in DNA methylation patterns, which can have significant effects on gene expression and cellular function.
特性
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(prop-2-enylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-5-7-15-13-16-11-10(19(13)8-6-9(2)3)12(20)17-14(21)18(11)4/h5,9H,1,6-8H2,2-4H3,(H,15,16)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEWKNDYUKISGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4392467.png)
![2-(3-bromobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4392471.png)
![N-isopropyl-4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4392473.png)

![methyl 3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4392479.png)
![N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B4392480.png)

![2-(4-chlorophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4392508.png)
![2-(4-morpholinyl)-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4392516.png)

![N-[(4-methoxy-3-methylphenyl)sulfonyl]alanine](/img/structure/B4392520.png)

![N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4392536.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide](/img/structure/B4392545.png)
